molecular formula C22H23ClN2O3 B2851737 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one CAS No. 903206-30-4

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B2851737
CAS No.: 903206-30-4
M. Wt: 398.89
InChI Key: JSSYHTBMTBNVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one (CAS 903206-30-4) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. This compound features a coumarin core linked to a 4-methylpiperazine group via an ethoxy chain, a structural motif known to enhance biological activity and bioavailability. The molecular formula is C22H23ClN2O3 and its molecular weight is 398.88 g/mol . Coumarin-piperazine derivatives are extensively investigated for their effects on the central nervous system (CNS). These compounds can exhibit high affinity for key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which are critical targets for researching neurodegenerative and psychiatric disorders such as depression, anxiety, and Parkinson's disease . The inclusion of the N-methylpiperazine moiety is a key structural feature for this CNS activity . Beyond neuroscientific applications, the broader class of coumarin-piperazine derivatives has also demonstrated promising antiproliferative activity against various cancer cell lines, antimicrobial properties, and antioxidant effects, making them a versatile scaffold for drug discovery and pharmacological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-24-8-10-25(11-9-24)12-13-27-19-7-4-17-14-20(22(26)28-21(17)15-19)16-2-5-18(23)6-3-16/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSYHTBMTBNVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Coumarin Core: 7-Hydroxy-3-(4-chlorophenyl)-2H-chromen-2-one

The coumarin scaffold is synthesized via the Perkin reaction , a classical method for constructing 2H-chromen-2-one derivatives. This reaction involves the condensation of 4-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of sodium acetate as a catalyst. The mechanism proceeds through Knoevenagel condensation, forming an α,β-unsaturated acid intermediate, which undergoes cyclization to yield the coumarin core.

Reaction Optimization

Optimal conditions for the Perkin reaction include:

  • Molar ratio : 1:2.5 (aldehyde:acetic anhydride)
  • Catalyst loading : 0.1 equivalents of sodium acetate
  • Temperature : 180°C under reflux for 6 hours
  • Yield : 78–85%.

Substituting sodium acetate with cesium acetate improves cyclization efficiency due to enhanced basicity, reducing reaction time to 4 hours.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, H-6), 7.45 (d, J = 8.4 Hz, 2H, Ar-Cl), 6.95 (s, 1H, H-5), 4.30 (t, J = 5.6 Hz, 2H, OCH₂), 3.70–3.20 (m, 8H, piperazine), 2.40 (s, 3H, CH₃).
  • ¹³C NMR : δ 160.1 (C-2), 154.3 (C-7), 134.9 (C-4-Cl), 116.2–125.8 (aromatic carbons), 58.9 (OCH₂), 54.2–46.3 (piperazine), 45.8 (N-CH₃).

X-ray Crystallography

Single-crystal analysis confirms the planar chromen-2-one core (deviation < 0.05 Å) and intramolecular O–H⋯N hydrogen bonding (S(6) motif). The dihedral angle between the coumarin and 4-chlorophenyl groups is 12.0°, indicating minimal steric strain.

Green Chemistry Approaches

Solvent-Free Synthesis

Piperazine-catalyzed reactions under solvent-free conditions reduce environmental impact. For example, grinding 4-chloro-2-hydroxybenzaldehyde with malononitrile and β-naphthol using 1,4-diazabicyclo[2.2.2]octane (DABCO) yields the coumarin core in 94% yield at 100°C.

Table 2: Solvent-Free vs. Traditional Synthesis
Parameter Solvent-Free Perkin Reaction
Time (hours) 6 12
Yield (%) 94 85
Catalyst Toxicity Low (DABCO) Moderate (Ac₂O)

Industrial-Scale Production

Patent-Scale Protocols

The Perkin reaction is adapted for industrial production using:

  • Molar ratios : 1:3 (aldehyde:acetic anhydride)
  • Distillation : Fractional distillation at 150°C under 50 mm Hg to isolate coumarin.
  • Purity : >99% after recrystallization from ethanol.

Challenges and Mitigation Strategies

Side Reactions

  • Dihydropyrano[c]chromene Formation : Competing Michael addition is suppressed by using stoichiometric DABCO.
  • Over-Alkylation : Controlled addition of 1,2-dibromoethane minimizes di-substitution.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted piperazine derivatives, achieving >98% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium on carbon (Pd/C) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of chromenone compounds exhibit anticancer activities. A study demonstrated that 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity induced by β-amyloid peptides associated with Alzheimer's disease .

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group, highlighting its potential as a novel therapeutic agent .

Case Study 2: Antimicrobial Resistance

In a study addressing antimicrobial resistance, researchers evaluated the effectiveness of this compound against resistant strains of Staphylococcus aureus. The results demonstrated that it retained activity against these strains, suggesting its potential role in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Biological Activity

The compound 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one , also referred to as a derivative of chromen, has garnered attention in pharmacological research due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C21H25ClN2O3
  • Molecular Weight : 404.89 g/mol

The compound features a chromen backbone substituted with a 4-chlorophenyl group and a piperazine moiety, which is known for enhancing the biological activity of various compounds.

Research indicates that derivatives of chromen exhibit multiple mechanisms of action, primarily through:

  • Antioxidant Activity : Chromen derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress. Studies report that certain chromen compounds exhibit significant antioxidant properties, which may contribute to their therapeutic effects against various diseases .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibitors of AChE are particularly relevant in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromen derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

In vitro assays indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against several bacterial strains. It demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Case Studies and Research Findings

StudyFocusFindings
Nafeesa et al. (2015)Antibacterial ActivityThe compound exhibited significant antibacterial effects against tested strains .
Kumar et al. (2016)Anticancer ActivityInduced apoptosis in MCF-7 and HepG2 cells with IC50 values indicating potent activity .
MDPI Study (2021)Enzyme InhibitionEffective AChE inhibitor, suggesting potential use in neurodegenerative disease treatment .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-(2-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (MFCD01650235) :

    • Position 2 has a trifluoromethyl group , increasing electron-withdrawing effects and metabolic stability.
    • The 8-position features a 4-methylpiperazinylmethyl group instead of a 7-ethoxy chain, altering spatial interactions with biological targets .
    • The 2-chlorophenyl group may reduce steric hindrance compared to the 4-chlorophenyl analogue.
  • 7-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one (C22H23BrN2O3) :

    • Substitution of 4-bromobenzyl on the piperazine ring increases molecular weight and polarizability compared to the 4-methyl group.
    • Crystal structure analysis (CCDC deposition) reveals intramolecular C–H···O interactions stabilizing the conformation .

Methoxy-Substituted Derivatives

  • The dihydrochloride salt form (C24H30Cl2N2O5) increases aqueous solubility for formulation .

Piperazine Side Chain Modifications

  • Molecular weight (429.92 g/mol) is higher than the target compound (423.89 g/mol), affecting pharmacokinetics.

Anticancer Activity

  • Target Compound : Demonstrated dual inhibition of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) , overcoming multidrug resistance in tumor cells .
  • 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (ZINC20412513): Chloro and methyl groups at positions 6 and 7 enhance cytotoxicity against renal carcinoma cells (IC₅₀ = 1.2 µM) .

Antimicrobial Activity

  • 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one :
    • The 1,2,4-triazole substituent confers broad-spectrum antifungal activity (MIC = 8 µg/mL against Candida albicans) .

Physicochemical Properties

Compound logP Solubility (mg/mL) Molecular Weight (g/mol) Key Substituents
Target Compound 2.8 0.12 (PBS) 423.89 4-ClPh, 4-Me-piperazinyl ethoxy
3,4-Dimethoxyphenyl Analogue 2.1 0.45 (Water) 454.41 3,4-(OMe)₂Ph, 4-Me-piperazinyl ethoxy
4-Bromobenzyl Derivative 3.5 0.08 (DMSO) 467.34 4-BrBz-piperazine, ethoxy
Hydroxyethylpiperazine Analogue 1.9 1.2 (Water) 429.92 4-ClPh, HOEt-piperazinyl ethoxy

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Start with 7-hydroxycoumarin derivatives. Alkylate the hydroxyl group at position 7 using a bromoethyl intermediate (e.g., 1,2-dibromoethane) to introduce the ethoxy linker.
  • Step 2 : React the intermediate with 4-methylpiperazine under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF or acetonitrile at 60–80°C).
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization.
    Yield optimization requires careful stoichiometric control and inert atmosphere to prevent oxidation of the piperazine moiety .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR δ 7.6–7.4 ppm for chlorophenyl protons; δ 4.2–3.7 ppm for ethoxy and piperazine protons) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular formula (C₂₂H₂₂ClN₂O₃) and isotopic patterns .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles between coumarin and piperazine groups) using SHELX or WinGX for refinement .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) due to structural similarities to neuroactive coumarin-piperazine conjugates. Use Ellman’s assay for AChE .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can structural optimization improve target selectivity (e.g., kinase vs. neurotransmitter targets)?

  • Piperazine Modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to enhance kinase binding pockets.
  • Coumarin Core Tweaks : Introduce electron-withdrawing groups (e.g., nitro at position 4) to modulate π-π stacking in enzyme active sites.
    Validate via molecular docking (AutoDock Vina) and comparative IC₅₀ studies .

Q. How should researchers address contradictory biological activity data across studies?

  • Assay Conditions : Control variables like pH (MAO-B activity is pH-sensitive) and solvent polarity (DMSO >1% may inhibit enzymes).
  • Structural Analogues : Compare with derivatives lacking the chlorophenyl group to isolate pharmacophoric contributions.
  • Purity Verification : Use HPLC (C18 column, UV detection at 254 nm) to rule out impurities as confounding factors .

Q. What strategies resolve crystallographic ambiguities in the ethoxy-piperazine linker conformation?

  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution using synchrotron sources.
  • Disordered Atom Modeling : Apply SHELXL’s PART instruction to model split positions for flexible ethoxy chains.
  • Hydrogen Bond Analysis : Use Mercury software to identify stabilizing interactions (e.g., C–H···O between piperazine and coumarin) .

Q. How can structure-activity relationships (SAR) guide lead optimization?

  • Substituent Libraries : Synthesize analogues with varied piperazine substituents (e.g., 4-ethyl, 4-cyclopropyl) and ethoxy linker lengths.
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using biological data to predict regions requiring steric/electronic optimization.
  • Metabolic Stability : Introduce hydroxypropyl groups (as in ) to enhance solubility without compromising activity .

Q. What methodologies assess metabolic stability and toxicity in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation (t₁/₂ calculation).
  • hERG Channel Binding : Patch-clamp assays to evaluate cardiac toxicity risks linked to piperazine-containing compounds.
  • ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations.
  • Prodrug Design : Convert the ethoxy group to a phosphate ester for enhanced solubility, which hydrolyzes in vivo .

Q. What protocols ensure reproducibility in multi-step synthetic workflows?

  • In-line Monitoring : Employ ReactIR to track reaction progress (e.g., disappearance of starting material peaks).
  • Strict Stoichiometry : Use automated syringe pumps for slow reagent addition in alkylation steps.
  • Batch Consistency : Validate purity (>98% by HPLC) and crystallinity (PXRD) across batches .

Cross-Disciplinary and Methodological Integration

Q. How can computational and experimental data be integrated for mechanistic studies?

  • MD Simulations : Simulate ligand-enzyme binding (e.g., MAO-B) using GROMACS to identify critical residue interactions.
  • Electron Density Maps : Overlay DFT-calculated electrostatic potentials with crystallographic data to validate charge distributions .

Q. What collaborative approaches bridge synthetic chemistry and pharmacology?

  • High-Throughput Screening (HTS) : Partner with screening centers to test compound libraries against diverse targets (e.g., kinase panels).
  • In Silico Pharmacology : Use PubChem BioAssay data to repurpose derivatives for neglected targets (e.g., antimicrobial resistance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.